molecular formula C17H18BrClN2 B3440928 1-(3-bromobenzyl)-4-(4-chlorophenyl)piperazine

1-(3-bromobenzyl)-4-(4-chlorophenyl)piperazine

Cat. No.: B3440928
M. Wt: 365.7 g/mol
InChI Key: IXLJVPPLZKRCNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-bromobenzyl)-4-(4-chlorophenyl)piperazine, commonly known as BZP, is a synthetic compound that belongs to the class of piperazines. It was first synthesized in the 1970s and gained popularity as a recreational drug in the early 2000s. However, due to its adverse effects on human health, it has been banned in many countries. Despite its negative reputation, BZP has been extensively studied for its potential use in scientific research.

Mechanism of Action

BZP acts as a stimulant by increasing the levels of neurotransmitters such as dopamine, serotonin, and norepinephrine in the brain. It also acts as a monoamine oxidase inhibitor, which further enhances the effects of these neurotransmitters.
Biochemical and Physiological Effects
BZP has been shown to produce a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It also produces feelings of euphoria, increased energy, and enhanced sensory perception.

Advantages and Limitations for Lab Experiments

BZP has several advantages as a research tool, including its ability to produce consistent and predictable effects, its relatively low cost, and its availability. However, its use is limited by its potential for toxicity and its legal status in many countries.

Future Directions

There are several potential future directions for research on BZP. One area of interest is its potential use as a treatment for certain neurological disorders, such as Parkinson's disease. Another area of research is the development of safer and more effective analogs of BZP for use in scientific research. Additionally, further studies are needed to fully understand the mechanisms of action of BZP and its potential effects on human health.
In conclusion, despite its negative reputation as a recreational drug, BZP has significant potential as a research tool in various fields of science. Its unique mechanism of action and physiological effects make it a valuable tool for investigating the central nervous system and other areas of research. However, caution must be taken when using BZP due to its potential for toxicity and legal restrictions in many countries.

Scientific Research Applications

BZP has been studied for its potential use as a research tool in various fields of science, including pharmacology, neuroscience, and toxicology. It has been used to investigate the mechanisms of action of other drugs and to study the effects of drugs on the central nervous system.

Properties

IUPAC Name

1-[(3-bromophenyl)methyl]-4-(4-chlorophenyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrClN2/c18-15-3-1-2-14(12-15)13-20-8-10-21(11-9-20)17-6-4-16(19)5-7-17/h1-7,12H,8-11,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXLJVPPLZKRCNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)Br)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.